![molecular formula C11H17NO2 B3045563 1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]- CAS No. 109926-16-1](/img/structure/B3045563.png)
1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-
Descripción general
Descripción
1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-, also known as PMMA, is a psychoactive drug that belongs to the amphetamine class. PMMA is a synthetic drug that has been used for recreational purposes due to its euphoric and stimulating effects. However, PMMA is not approved for medical use and is considered a dangerous drug due to its potential for toxicity and overdose.
Aplicaciones Científicas De Investigación
Metabolic Studies
- Metabolism in Rat Urine : 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a compound structurally related to 1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-, showed metabolites in rat urine. Identified metabolites included compounds like 1-(3, 4-dihydroxyphenyl)-2-propanone and 1-(3, 4-dihydroxyphenyl)-2-propanol. These compounds were excreted as sulphate and glucuronide conjugates (Jodynis-Liebert, 1993).
Chemical Synthesis
Synthesis of Beta-Blockers : Compounds like 1-amino-3-aryloxy-2-propanols, closely related to the subject compound, have been synthesized and examined for their potential as cardioselective beta-blockers. The introduction of specific functional groups led to highly selective agents (Hoefle et al., 1975).
Synthesis of Uterine Relaxants : Another application is in the synthesis of novel compounds like 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, which were designed and synthesized for their potent uterine relaxant activity (Viswanathan et al., 2005).
Synthesis of Lignin Compounds : 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol, a derivative, was synthesized from eugenol and used in studies related to lignin, a major component of wood (Pepper et al., 1971).
Catalytic Amination Studies : The amination of 1-methoxy-2-propanol, a compound related to the subject molecule, was studied using a nickel-on-silica catalyst, highlighting its potential in producing amines (Bassili & Baiker, 1990).
Synthesis of Neuroprotectants : 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, a structurally related compound, has been identified as a potent and selective NMDA antagonist with potential as a neuroprotective agent (Chenard et al., 1995).
Propiedades
IUPAC Name |
3-[(2-methoxyphenyl)methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-14-11-6-3-2-5-10(11)9-12-7-4-8-13/h2-3,5-6,12-13H,4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAVVEWYSBIMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329220 | |
| Record name | 3-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109926-16-1 | |
| Record name | 3-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


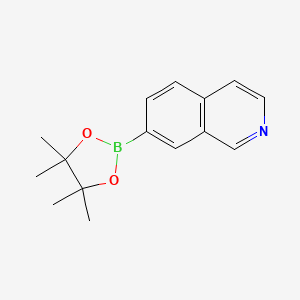
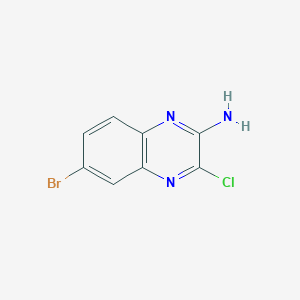

![Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]-](/img/structure/B3045486.png)
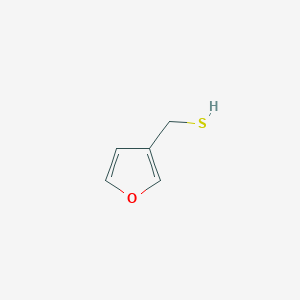

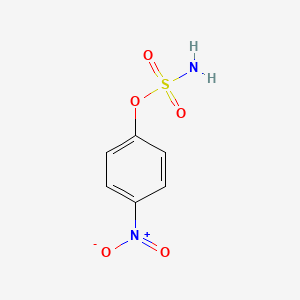
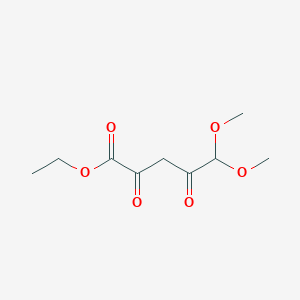
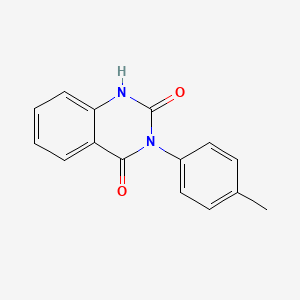


![1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B3045501.png)
![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide](/img/structure/B3045503.png)